molecular formula C13H15N B14713883 2'-Methylspiro[cyclopentane-1,3'-indole] CAS No. 23077-27-2

2'-Methylspiro[cyclopentane-1,3'-indole]

Katalognummer: B14713883
CAS-Nummer: 23077-27-2
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: AYKQOEYKUZBLTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Methylspiro[cyclopentane-1,3’-indole] is an organic compound with the molecular formula C13H15N. It is characterized by a spiro connection between a cyclopentane ring and an indole moiety. This compound is notable for its unique structure, which includes a spiro linkage that imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methylspiro[cyclopentane-1,3’-indole] typically involves the reaction of indole derivatives with cyclopentanone under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2’-Methylspiro[cyclopentane-1,3’-indole] may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Methylspiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Substituting Agents: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2’-Methylspiro[cyclopentane-1,3’-indole] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2’-Methylspiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets and pathways The spiro linkage and indole moiety play crucial roles in its binding affinity and activity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-3H-indole-3-spirocyclopentane
  • 2-Methyl-3-H-indol-3-spirocyclopentan

Uniqueness

2’-Methylspiro[cyclopentane-1,3’-indole] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

23077-27-2

Molekularformel

C13H15N

Molekulargewicht

185.26 g/mol

IUPAC-Name

2'-methylspiro[cyclopentane-1,3'-indole]

InChI

InChI=1S/C13H15N/c1-10-13(8-4-5-9-13)11-6-2-3-7-12(11)14-10/h2-3,6-7H,4-5,8-9H2,1H3

InChI-Schlüssel

AYKQOEYKUZBLTL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C13CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.